A Comprehensive Technical Guide to 1-allyl-1H-indole-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
A Comprehensive Technical Guide to 1-allyl-1H-indole-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] This guide provides a detailed technical overview of a specific derivative, 1-allyl-1H-indole-7-carboxylic acid, a molecule designed to leverage the therapeutic potential of the indole scaffold. While direct literature on this exact compound is sparse, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of indole chemistry to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic pathway, predict its spectroscopic profile for unambiguous identification, and discuss its potential as a versatile building block for drug discovery, particularly in oncology, metabolic diseases, and anti-inflammatory research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit novel indole derivatives in their therapeutic programs.
The Indole-7-Carboxylic Acid Scaffold: A Foundation for Drug Discovery
The indole ring system is a bicyclic aromatic heterocycle that forms the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide range of biological targets. Consequently, indole derivatives have been successfully developed into drugs for numerous conditions.[3][4] Notable examples include the anti-inflammatory drug Indomethacin, the vinca alkaloids Vinblastine and Vincristine used in cancer chemotherapy, and novel agents targeting metabolic disorders.[2][5]
The subject of this guide, 1-allyl-1H-indole-7-carboxylic acid, incorporates three key functional regions, each offering distinct opportunities for chemical modification and biological interaction:
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The Indole Core: Provides a rigid, aromatic platform for molecular recognition.
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The C7-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor/acceptor, a handle for forming esters or amides, and a key pharmacophore in its own right, as seen in derivatives targeting the GLP-1 receptor.[6]
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The N1-Allyl Group: Introduces a flexible, reactive moiety. The nitrogen substitution prevents the formation of N-H hydrogen bonds, altering the molecule's solubility and binding properties. The terminal double bond is a site for further chemical elaboration.
This combination of features makes 1-allyl-1H-indole-7-carboxylic acid a promising and strategically designed scaffold for building libraries of novel bioactive compounds.
Physicochemical Properties and Structural Analysis
The fundamental identity of a chemical entity begins with its structure and associated properties. These data are critical for experimental design, analysis, and regulatory documentation.
Caption: Chemical structure of 1-allyl-1H-indole-7-carboxylic acid.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole-7-carboxylic acid | - |
| Molecular Formula | C₁₂H₁₁NO₂ | Calculated |
| Molecular Weight | 201.22 g/mol | Calculated |
| Parent Compound CAS | 1670-83-3 (for 1H-Indole-7-carboxylic acid) | [7][8] |
| Predicted XLogP3 | ~2.8-3.0 | Estimated based on constituents[7][9] |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); low solubility in water | [8] |
Synthesis of 1-allyl-1H-indole-7-carboxylic acid
A robust and reproducible synthesis is paramount for any chemical entity intended for research or development. The proposed synthesis follows a logical and field-proven pathway: N-alkylation of the indole nitrogen. Since the starting material, indole-7-carboxylic acid, possesses an acidic proton on both the nitrogen and the carboxylic acid, a key strategic decision involves the order of operations. Direct allylation can be complicated by competitive deprotonation. A more controlled approach involves protecting the carboxylic acid as an ester, performing the N-alkylation, and then deprotecting the ester to yield the final product.
Caption: Synthetic workflow for 1-allyl-1H-indole-7-carboxylic acid.
Experimental Protocol
Materials and Reagents:
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1H-Indole-7-carboxylic acid (CAS: 1670-83-3)
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Methanol (Anhydrous)
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Sulfuric Acid (Concentrated)
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Sodium Hydride (60% dispersion in mineral oil)
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Dimethylformamide (DMF, Anhydrous)
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Allyl Bromide
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Lithium Hydroxide (or Sodium Hydroxide)
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Tetrahydrofuran (THF)
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Ethyl Acetate, Hexanes, Diethyl Ether, Saturated Sodium Bicarbonate, Brine, Water
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Anhydrous Magnesium Sulfate
Step 1: Esterification (Methyl Ester Protection)
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To a solution of 1H-Indole-7-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 1H-indole-7-carboxylate, which can often be used in the next step without further purification.
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Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. This Fischer esterification is an equilibrium process driven to completion by using methanol as the solvent.
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Step 2: N-Allylation
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To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of methyl 1H-indole-7-carboxylate (1.0 eq) in DMF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
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Add Allyl Bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting indole ester (typically 2-4 hours).
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure methyl 1-allyl-1H-indole-7-carboxylate.
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Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (pKa ~17), creating a highly nucleophilic indole anion. This anion then readily attacks the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction.
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Step 3: Hydrolysis (Deprotection)
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Dissolve the purified methyl 1-allyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
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Add Lithium Hydroxide (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.
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Once the reaction is complete, remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl at 0 °C. A precipitate should form.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-allyl-1H-indole-7-carboxylic acid.
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Causality: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and acidification protonates the resulting carboxylate salt to yield the desired carboxylic acid.
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Spectroscopic Characterization and Analysis
Unambiguous structural confirmation is a non-negotiable step in synthesis. The following table outlines the predicted spectroscopic data for 1-allyl-1H-indole-7-carboxylic acid, which serves as a benchmark for validating the experimental outcome.
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).~7.8-8.0 ppm (d, 1H): Aromatic proton adjacent to the carboxylic acid (H6).~7.0-7.5 ppm (m, 3H): Remaining aromatic and indole C2 protons.~5.9-6.1 ppm (m, 1H): Allyl internal methine proton (-CH=).~5.0-5.2 ppm (m, 4H): N-CH₂-allyl protons and terminal allyl (=CH₂) protons. |
| ¹³C NMR | ~170 ppm: Carboxylic acid carbonyl carbon.[10]~133 ppm: Allyl internal methine carbon (-CH=).~117 ppm: Terminal allyl carbon (=CH₂).~100-140 ppm: Aromatic and indole carbons.~50 ppm: N-CH₂-allyl carbon. |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid.[11]~1640 cm⁻¹: C=C stretch of the allyl group.~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretches. |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 200.07 |
Reactivity and Potential for Derivatization
The true value of 1-allyl-1H-indole-7-carboxylic acid for a drug development professional lies in its potential as a versatile synthetic intermediate. Its structure contains multiple handles for further chemical modification to explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways for SAR studies.
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Amide Formation: The carboxylic acid can be readily converted to a diverse range of amides using standard coupling reagents (e.g., EDCI, HATU). This is a cornerstone of medicinal chemistry for probing interactions with biological targets.
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Esterification: The formation of esters can be used to create prodrugs, improving pharmacokinetic properties like cell permeability and oral bioavailability.
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Allyl Group Modification: The double bond is a hub of reactivity. It can be hydrogenated to the propyl derivative, dihydroxylated to a diol, or epoxidized, each modification dramatically altering the steric and electronic profile of the N1-substituent.
Applications in Medicinal Chemistry and Drug Discovery
While 1-allyl-1H-indole-7-carboxylic acid is a novel scaffold, the therapeutic activities of closely related indole carboxylic acids provide a strong rationale for its investigation in several disease areas.[2][4]
Table 3: Biological Activities of Related Indole Carboxylic Acid Derivatives
| Derivative Class | Biological Target / Activity | Therapeutic Area | Reference |
| Indolecarboxylic Acids | Glucagon-like peptide-1 receptor (GLP-1R) Agonists | Type 2 Diabetes, Obesity | [6] |
| 7-Nitro-indole-2-carboxylic Acids | Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibitors | Type 2 Diabetes | [12] |
| Indole-3-carboxylic Acid Esters | Anticancer Agents | Oncology | [13] |
| General Indole Derivatives | Anti-proliferative, Apoptosis Induction | Oncology | [5] |
| General Indole Derivatives | Anti-inflammatory (COX-2, NF-κB modulation) | Inflammation | [2] |
The structural features of 1-allyl-1H-indole-7-carboxylic acid make it an excellent candidate for building libraries aimed at these and other targets. The C7-carboxylic acid moiety is a known pharmacophore for FBPase inhibitors and GLP-1R agonists.[6][12] The N1-allyl group allows for fine-tuning of lipophilicity and provides a vector for exploring deeper pockets within a target protein's binding site. Its potential as a precursor for potent anticancer agents is also significant, given the broad anti-proliferative activity of many indole derivatives.[5][13]
Conclusion
1-allyl-1H-indole-7-carboxylic acid stands as a strategically designed chemical scaffold with significant potential for modern drug discovery. This guide has provided a comprehensive, technically grounded framework for its synthesis via a robust, multi-step protocol and its unambiguous characterization using standard spectroscopic methods. By analyzing the reactivity of its constituent functional groups and drawing on the established biological activities of related indole structures, we have highlighted its promise as a versatile building block for developing novel therapeutics. Researchers in oncology, metabolic disease, and inflammation should consider this molecule a valuable starting point for generating new chemical entities with enhanced potency, selectivity, and drug-like properties.
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